(4Z)-2-(furan-2-yl)-4-{[(4-methylphenyl)amino]methylidene}-1,3-oxazol-5(4H)-one
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Overview
Description
2-(2-FURYL)-4-(4-TOLUIDINOMETHYLENE)-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-FURYL)-4-(4-TOLUIDINOMETHYLENE)-1,3-OXAZOL-5-ONE typically involves the condensation of 2-furyl aldehyde with 4-toluidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(2-FURYL)-4-(4-TOLUIDINOMETHYLENE)-1,3-OXAZOL-5-ONE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-FURYL)-4-(4-METHYLPHENYL)-1,3-OXAZOL-5-ONE
- 2-(2-FURYL)-4-(4-CHLOROPHENYL)-1,3-OXAZOL-5-ONE
- 2-(2-FURYL)-4-(4-NITROPHENYL)-1,3-OXAZOL-5-ONE
Uniqueness
2-(2-FURYL)-4-(4-TOLUIDINOMETHYLENE)-1,3-OXAZOL-5-ONE is unique due to the presence of the 4-toluidinomethylene group, which may impart specific biological activities or chemical reactivity that differ from other similar compounds.
Properties
Molecular Formula |
C15H12N2O3 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-(furan-2-yl)-4-[(4-methylphenyl)iminomethyl]-1,3-oxazol-5-ol |
InChI |
InChI=1S/C15H12N2O3/c1-10-4-6-11(7-5-10)16-9-12-15(18)20-14(17-12)13-3-2-8-19-13/h2-9,18H,1H3 |
InChI Key |
HHTUHFBHQHKRDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(OC(=N2)C3=CC=CO3)O |
Origin of Product |
United States |
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